A Technical Guide to the Discovery and Synthesis of Desmopressin: A Potent Vasopressin V2 Receptor Agonist
A Technical Guide to the Discovery and Synthesis of Desmopressin: A Potent Vasopressin V2 Receptor Agonist
Notice: The compound "Invopressin" as specified in the topic query does not correspond to a recognized molecule in the scientific literature. This document will therefore focus on Desmopressin (dDAVP) , a well-characterized and clinically significant synthetic analogue of the natural hormone arginine vasopressin (AVP). Desmopressin serves as an excellent case study for the principles of peptide drug discovery and synthesis that would be relevant to a compound like "Invopressin."
Executive Summary
Desmopressin, or 1-deamino-8-D-arginine vasopressin (dDAVP), is a synthetic peptide analogue of the human hormone vasopressin. Developed in the late 1960s, its design represents a landmark in peptide engineering, aimed at enhancing therapeutic efficacy while minimizing side effects.[1] Specifically, the modifications to the native vasopressin structure confer a potent antidiuretic effect with markedly reduced vasopressor activity. This selectivity for the vasopressin V2 receptor has established Desmopressin as a cornerstone therapy for central diabetes insipidus and certain bleeding disorders.[2][3] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological characterization of Desmopressin, intended for researchers and professionals in drug development.
Discovery and Rationale for Synthesis
The discovery of Desmopressin was driven by the need to overcome the limitations of using native vasopressin as a therapeutic. Vasopressin exhibits both antidiuretic (via V2 receptors) and potent vasopressor (via V1 receptors) effects, the latter of which can lead to undesirable cardiovascular side effects.[4] The goal was to create an analogue with a high affinity for the V2 receptor and a prolonged duration of action.
The key structural modifications of Desmopressin compared to arginine vasopressin are:
-
Deamination of the N-terminal cysteine residue: This modification at position 1, replacing the amino group with a hydrogen, significantly enhances the antidiuretic potency and prolongs the half-life by increasing resistance to enzymatic degradation.[1][2]
-
Substitution of L-arginine with D-arginine at position 8: This stereochemical change dramatically reduces the vasopressor activity.[1][2]
These targeted changes resulted in a highly selective V2 receptor agonist with an antidiuretic-to-pressor activity ratio of approximately 2000-4000:1, compared to a 1:1 ratio for native vasopressin.[4][5]
Quantitative Data
Biological Activity Profile
The following table summarizes the comparative biological activities of Arginine Vasopressin (AVP) and Desmopressin (dDAVP).
| Compound | Antidiuretic Activity (ADH) | Vasopressor Activity | ADH:Pressor Ratio |
| Arginine Vasopressin (AVP) | ~1 | ~1 | 1:1[4][5] |
| Desmopressin (dDAVP) | High | Markedly Reduced | 2000-4000:1[4][5] |
Pharmacokinetic Properties of Desmopressin
The pharmacokinetic profile of Desmopressin varies significantly with the route of administration.
| Parameter | Intravenous (IV) | Intranasal (IN) | Oral (PO) |
| Bioavailability | 100% | 3.3 - 4.1%[2][4] | 0.08 - 0.16%[4][6] |
| Time to Peak (Tmax) | N/A | 15 - 45 min[4] | 50 - 55 min[4] |
| Terminal Half-life (t½) | 1.5 - 3 hours[4] | 3 - 4 hours[4] | 2 - 3 hours[7] |
| Volume of Distribution (Vd) | 26.5 L[4] | N/A | N/A |
| Renal Excretion (% unchanged) | 52%[4] | N/A | N/A |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Desmopressin
The synthesis of Desmopressin is typically achieved via Fmoc-based solid-phase peptide synthesis. The following is a generalized protocol.
Materials and Reagents:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-D-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Phe-OH, Fmoc-Tyr(tBu)-OH)
-
3-Mercaptopropionic acid (Mpa) with a suitable protecting group (e.g., Trityl)
-
Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water
-
Oxidizing agent for disulfide bridge formation: Iodine
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF.
-
First Amino Acid Coupling: Couple Fmoc-Gly-OH to the resin using HBTU/HOBt and DIPEA in DMF.
-
Chain Elongation (Iterative Cycles):
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid in the sequence (D-Arg(Pbf), Pro, Cys(Trt), etc.) using the HBTU/HOBt/DIPEA coupling chemistry.
-
Washing: Wash the resin again with DMF and DCM.
-
Repeat this cycle for each amino acid in the linear sequence of Desmopressin.
-
-
N-terminal Modification: After coupling the final amino acid (Tyrosine), couple the protected 3-Mercaptopropionic acid to the N-terminus.
-
Cleavage and Global Deprotection: Treat the fully assembled peptide-resin with a cleavage cocktail (e.g., TFA/TIS/Water) to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups.
-
Precipitation: Precipitate the crude linear peptide in cold diethyl ether.
-
Disulfide Bridge Formation (Cyclization): Dissolve the crude linear peptide in an appropriate solvent and add an oxidizing agent, such as iodine, to facilitate the formation of the intramolecular disulfide bond between the Mpa and Cysteine residues.
-
Purification: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide to obtain the final product as a white, fluffy powder.
Rat Antidiuretic Bioassay
This bioassay determines the antidiuretic potency of a test compound by measuring its effect on urine output in rats.
Materials and Reagents:
-
Male albino rats (weighing approximately 300g)
-
Standard preparation of Arginine Vasopressin
-
Test compound (Desmopressin)
-
Anesthetic (e.g., ethanol)
-
Water or saline for hydration
-
Metabolic cages for urine collection
Procedure:
-
Animal Preparation: Deprive a group of rats of water for a set period (e.g., 12-18 hours) to ensure sensitivity to antidiuretic hormone.
-
Hydration: Administer a water or saline load orally to ensure a consistent state of hydration and promote diuresis.
-
Group Allocation: Divide the rats into groups, including a control group, a standard group (receiving a known dose of AVP), and test groups (receiving varying doses of Desmopressin).
-
Compound Administration: Administer the vehicle (control), standard AVP, or test compound via an appropriate route (e.g., subcutaneous or intravenous injection).
-
Urine Collection: Place the rats in individual metabolic cages and collect urine at regular intervals (e.g., every 15-30 minutes) for a defined period (e.g., 3-4 hours).[8]
-
Measurement: Measure the volume of urine collected for each rat at each time point. Urine osmolality can also be measured for a more precise assessment of antidiuretic effect.
-
Data Analysis: Compare the reduction in urine output (or increase in urine osmolality) in the test groups to that of the standard group to determine the relative potency of Desmopressin.
Mandatory Visualizations
Desmopressin V2 Receptor Signaling Pathway
Caption: V2 receptor signaling cascade initiated by Desmopressin.
Experimental Workflow for Desmopressin Synthesis and Evaluation
Caption: Workflow for Desmopressin synthesis and biological testing.
Conclusion
Desmopressin stands as a prime example of successful rational drug design in the field of peptide therapeutics. Through targeted chemical modifications of the native vasopressin hormone, a highly selective and potent V2 receptor agonist was developed with a significantly improved therapeutic profile. The solid-phase synthesis methodology allows for the efficient and scalable production of this important drug. The experimental protocols and data presented herein provide a foundational understanding for researchers and drug development professionals working with vasopressin analogues and other peptide-based pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. litfl.com [litfl.com]
- 5. globalrph.com [globalrph.com]
- 6. Pharmacokinetics and pharmacodynamics of desmopressin administered orally versus intravenously at daytime versus night-time in healthy men aged 55-70 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reference.medscape.com [reference.medscape.com]
- 8. youtube.com [youtube.com]
